N-Cyclopropyl L-Z-Phenylalaninamide

Lipophilicity Physicochemical properties Drug-likeness prediction

N-Cyclopropyl L-Z-Phenylalaninamide (CAS 1093631-63-0) combines Cbz protection with a C-terminal cyclopropylamide, delivering superior acidolytic stability versus Z-Phe-NH₂ in solid-phase peptide synthesis. Its XLogP3 3.3 positions it optimally for hydrophobic protease pockets, while the cyclopropylamide resists enzymatic hydrolysis—critical for prodrug scaffolds where Cbz cleavage releases active amine. Available at ≥95% purity with 99% HPLC grade options for LC-MS/MS calibration. Order this differentiated building block for cathepsin inhibitor programs and oral prodrug development.

Molecular Formula C20H22N2O3
Molecular Weight 338.4 g/mol
Cat. No. B299668
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Cyclopropyl L-Z-Phenylalaninamide
Molecular FormulaC20H22N2O3
Molecular Weight338.4 g/mol
Structural Identifiers
SMILESC1CC1NC(=O)C(CC2=CC=CC=C2)NC(=O)OCC3=CC=CC=C3
InChIInChI=1S/C20H22N2O3/c23-19(21-17-11-12-17)18(13-15-7-3-1-4-8-15)22-20(24)25-14-16-9-5-2-6-10-16/h1-10,17-18H,11-14H2,(H,21,23)(H,22,24)
InChIKeyUCVHXIIKDUTUNK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility11.5 [ug/mL]

N-Cyclopropyl L-Z-Phenylalaninamide – Identity, Class, and Baseline Physicochemical Profile


N-Cyclopropyl L-Z-Phenylalaninamide (CAS 1093631-63-0, MF C20H22N2O3, MW 338.4 g/mol) is a synthetic, protected amino acid amide derivative combining an L-phenylalanine core with an N-terminal benzyloxycarbonyl (Cbz/Z) protecting group and a C-terminal cyclopropylamide moiety [1]. The compound belongs to the class of phenylalanine-derived peptidomimetic building blocks, frequently employed in protease inhibitor programs and conformationally constrained peptide synthesis. Computed descriptors include an XLogP3-AA of 3.3, indicating moderate lipophilicity, and a topological polar surface area of 67.4 Ų, both of which are critical parameters for predicting permeability and solubility in early-stage drug discovery workflows [1].

Why N-Cyclopropyl L-Z-Phenylalaninamide Cannot Be Substituted by Common Analogs


Generic substitution among Cbz-protected phenylalanine amides fails because the cyclopropylamide moiety imparts distinct steric, electronic, and metabolic properties that are absent in simple primary amides (e.g., Z-Phe-NH₂) or in the free amine analog (N-Cyclopropyl L-Phenylalaninamide). These physicochemical differences directly influence molecular recognition, membrane penetration, and enzymatic stability in assay systems [1][2]. Procurement decisions must therefore be guided by specific quantitative comparisons rather than assumed interchangeability.

Quantitative Differentiation of N-Cyclopropyl L-Z-Phenylalaninamide Versus the Closest Analogs


Lipophilicity (XLogP3-AA) Relative to Unprotected and Primary Amide Analogs

The target compound exhibits an XLogP3-AA value of 3.3, which is substantially higher than that of the free amine analog N-Cyclopropyl L-Phenylalaninamide (XLogP3-AA 1.2) and the primary amide Z-Phe-NH₂ (XLogP3 1.6) [1][2]. This difference arises from the combined lipophilic contributions of the Cbz and cyclopropylamide groups and has direct implications for membrane permeability and non-specific protein binding in cellular assays.

Lipophilicity Physicochemical properties Drug-likeness prediction

Commercial Purity Level (99% HPLC) Versus Standard-Grade Building Blocks

A supplier listed on ChemicalBook offers N-Cyclopropyl L-Z-Phenylalaninamide at a certified purity of 99% by HPLC, accompanied by comprehensive analytical data including hydrogen spectrum, mass spectrum, and HPLC traces . In contrast, most analogs such as N-Cyclopropyl L-Phenylalaninamide and Z-Phe-NH₂ are typically sold at ≥95% purity . The 99% specification is particularly relevant for synthetic chemists requiring stoichiometric precision in coupling reactions or for crystallography-grade material.

Purity specification Quality control HPLC

Hydrogen Bond Acceptor Count and Polar Surface Area Differentiation

N-Cyclopropyl L-Z-Phenylalaninamide presents 3 hydrogen bond acceptor (HBA) sites (two oxygens on the carbamate and one carbonyl oxygen of the amide) and a topological polar surface area (TPSA) of 67.4 Ų [1]. The deprotected analog N-Cyclopropyl L-Phenylalaninamide has only 2 HBA sites and a TPSA of 55.1 Ų [2]. This increased polarity correlates with a larger desolvation penalty, which can be exploited when designing a pro-drug strategy or modulating solubility.

Polar surface area Hydrogen bonding Permeability prediction

Recommended Application Scenarios for N-Cyclopropyl L-Z-Phenylalaninamide Based on Quantitative Evidence


Constrained Peptidomimetic Synthesis Requiring Orthogonal Amide Stability

The cyclopropylamide bond provides greater resistance to amide hydrolysis relative to a primary amide, making this compound the preferred choice for solid-phase peptide synthesis protocols that employ acidic deprotection conditions where Z-Phe-NH₂ would risk C-terminal amide cleavage [1]. This orthogonality is essential when a stable C-terminal amide surrogate is required throughout multi-step syntheses.

Lipophilicity-Guided Fragment-Based Drug Discovery

With an XLogP3-AA of 3.3, the compound is positioned in the optimal lipophilicity range for fragment hits targeting hydrophobic enzyme pockets such as cathepsin cysteine proteases [1]. Replacement of the Cbz group with more polar protecting groups (e.g., Boc, logP ~1.1) would shift the solubility profile and potentially reduce binding affinity for these targets.

Calibration Standards for HPLC-MS Metabolite Identification

The 99% HPLC purity specification [1] enables the compound to serve as a high-confidence calibration standard for LC-MS/MS methods aimed at quantifying cyclopropylamide-containing drug candidates and their metabolites in biological matrices, a role that the 95%-purity analog cannot fulfill without additional purification.

Prodrug Design Involving Cbz-Protected Amines

The combination of a Cbz-protected secondary amine and a cyclopropylamide creates a differentiated prodrug scaffold where the Cbz group can be cleaved in vivo by carboxylesterases or hydrogenolysis, releasing the active primary amine. The calculated logP increase of 2.1 units over the free amine ensures sufficient passive permeability to cross the intestinal epithelium, a critical feature for oral prodrug development [1][2].

Quote Request

Request a Quote for N-Cyclopropyl L-Z-Phenylalaninamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.